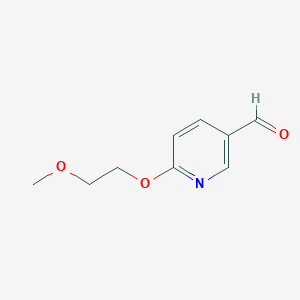

6-(2-Methoxyethoxy)nicotinaldehyde

Description

BenchChem offers high-quality 6-(2-Methoxyethoxy)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyethoxy)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREMGXPAQPMEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Scrutiny of 6-(2-Methoxyethoxy)nicotinaldehyde: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-(2-Methoxyethoxy)nicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on computational predictions to serve as a foundational reference for the characterization of this compound.

Introduction: The Molecular Blueprint

6-(2-Methoxyethoxy)nicotinaldehyde, with the chemical formula C₉H₁₁NO₃, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical properties and biological activity. The presence of an aldehyde group offers a reactive handle for further synthetic modifications, while the methoxyethoxy side chain can influence solubility, metabolic stability, and receptor interactions. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving such novel compounds.

This guide will systematically dissect the predicted spectroscopic data to provide a detailed structural interpretation, offering insights into the synergy between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following is a standard protocol for the acquisition of high-resolution NMR spectra of a small organic molecule like 6-(2-Methoxyethoxy)nicotinaldehyde.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 6-(2-Methoxyethoxy)nicotinaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 1 .

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Aldehyde (-CHO) |

| 8.70 | d | 1H | Pyridine H-2 |

| 8.05 | dd | 1H | Pyridine H-4 |

| 6.85 | d | 1H | Pyridine H-5 |

| 4.50 | t | 2H | -O-CH₂-CH₂-O- |

| 3.80 | t | 2H | -O-CH₂-CH₂-O- |

| 3.45 | s | 3H | Methoxy (-OCH₃) |

Interpretation:

The downfield singlet at 9.95 ppm is characteristic of an aldehyde proton. The aromatic region displays three signals corresponding to the protons on the pyridine ring. The doublet at 8.70 ppm is assigned to the proton at position 2, deshielded by the adjacent nitrogen and the aldehyde group. The doublet of doublets at 8.05 ppm corresponds to the proton at position 4, coupled to the protons at positions 2 and 5. The upfield doublet at 6.85 ppm is assigned to the proton at position 5, shielded by the electron-donating methoxyethoxy group. The two triplets at 4.50 ppm and 3.80 ppm are indicative of the two methylene groups of the ethoxy chain, showing coupling to each other. The sharp singlet at 3.45 ppm is characteristic of the three protons of the terminal methoxy group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 2 .

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | Aldehyde (C=O) |

| 164.5 | Pyridine C-6 |

| 152.0 | Pyridine C-2 |

| 140.0 | Pyridine C-4 |

| 120.5 | Pyridine C-3 |

| 111.0 | Pyridine C-5 |

| 71.0 | -O-CH₂-CH₂-O- |

| 69.0 | -O-CH₂-CH₂-O- |

| 59.0 | Methoxy (-OCH₃) |

Interpretation:

The most downfield signal at 191.0 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. The carbon atoms of the pyridine ring appear in the aromatic region, with the carbon bearing the electron-donating methoxyethoxy group (C-6) appearing at the most downfield position in this region (164.5 ppm ). The signals for the other pyridine carbons are assigned based on their expected electronic environments. The two signals at 71.0 ppm and 69.0 ppm correspond to the two methylene carbons of the ethoxy chain. The signal at 59.0 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and allowing for the identification of key functional groups.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 6-(2-Methoxyethoxy)nicotinaldehyde sample onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data

The predicted significant IR absorption bands for 6-(2-Methoxyethoxy)nicotinaldehyde are presented in Table 3 .

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretching (aryl ether) |

| ~1100 | Strong | C-O-C stretching (aliphatic ether) |

Interpretation:

The presence of the aldehyde group is strongly indicated by two key features: the C=O stretching vibration, predicted to be a strong band around 1700 cm⁻¹ , and the characteristic pair of medium intensity bands for the aldehyde C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ . The C-H stretching vibrations of the methoxy and ethoxy groups are expected in the 2950-2850 cm⁻¹ region. The aromatic nature of the pyridine ring is confirmed by the C=C and C=N stretching vibrations, which are predicted to appear around 1600 cm⁻¹ and 1470 cm⁻¹ . The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the aryl ether and aliphatic ether C-O-C stretching vibrations, respectively, confirming the presence of the methoxyethoxy substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like 6-(2-Methoxyethoxy)nicotinaldehyde, which typically produces the protonated molecular ion [M+H]⁺.

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged, typically by protonation.

-

The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to determine their m/z ratios.

Predicted Mass Spectrometry Data

The molecular formula of 6-(2-Methoxyethoxy)nicotinaldehyde is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 g/mol .

Expected Molecular Ion:

-

[M+H]⁺: m/z = 182.0817

Predicted Key Fragments:

| m/z | Possible Fragment Structure |

| 153 | [M - CHO]⁺ |

| 124 | [M - OCH₂CH₂OCH₃]⁺ |

| 59 | [CH₂CH₂OCH₃]⁺ |

Interpretation:

The primary observation in the ESI mass spectrum would be the protonated molecular ion at m/z 182.0817 , confirming the molecular weight of the compound. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment ion at m/z 153 . Cleavage of the ether linkage to the pyridine ring would lead to a fragment at m/z 124 , representing the 6-hydroxynicotinaldehyde cation. The side chain itself could fragment to produce a characteristic ion at m/z 59 , corresponding to the methoxyethyl cation.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of 6-(2-Methoxyethoxy)nicotinaldehyde.

Caption: Plausible fragmentation pathway of 6-(2-Methoxyethoxy)nicotinaldehyde in ESI-MS.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust and self-consistent structural elucidation of 6-(2-Methoxyethoxy)nicotinaldehyde. Each spectroscopic technique offers complementary information, and together, they confirm the connectivity of the pyridine core, the aldehyde functionality, and the methoxyethoxy substituent. This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary for the confident identification and further development of this and related compounds.

References

-

Note: As this guide is based on predicted data, direct experimental data references are not applicable. The following references provide general information on the spectroscopic techniques and prediction methodologies.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemDraw, PerkinElmer Informatics. (Software for chemical structure drawing and prediction of NMR spectra). [Link]

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Medicinal Chemistry Applications of 6-(2-Methoxyethoxy)nicotinaldehyde

Abstract

This technical guide provides an in-depth exploration of the potential applications of 6-(2-Methoxyethoxy)nicotinaldehyde in medicinal chemistry. Based on a comprehensive analysis of its structural features and the established biological activities of related pyridine-based compounds, this document outlines two primary therapeutic avenues for investigation: oncology and inflammatory disorders. We present a scientific rationale for its potential as both a novel anticancer agent and a phosphodiesterase 4 (PDE4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols for the synthesis, characterization, and biological evaluation of this promising scaffold. Furthermore, we provide insights into the underlying mechanisms of action, structure-activity relationships, and expected outcomes to facilitate further research and development in this area.

Introduction: The Nicotinaldehyde Scaffold in Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive framework for designing molecules that can effectively interact with a wide range of biological targets. Nicotinaldehyde, a pyridine ring bearing a reactive aldehyde group, serves as a versatile synthetic intermediate, allowing for the construction of diverse and complex molecular architectures.[2]

The subject of this guide, 6-(2-Methoxyethoxy)nicotinaldehyde, is a derivative of nicotinaldehyde characterized by the presence of a 2-methoxyethoxy group at the 6-position of the pyridine ring. This substitution is of particular interest as it introduces a flexible, polar side chain that can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide will delve into the untapped potential of 6-(2-Methoxyethoxy)nicotinaldehyde, proposing its investigation as a lead compound in two key therapeutic areas:

-

Anticancer Drug Development: Leveraging the established cytotoxic potential of various pyridine derivatives against a range of cancer cell lines.

-

Anti-inflammatory Therapeutics: Exploring its potential as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.

We will provide the necessary theoretical background and practical methodologies to empower researchers to explore these exciting possibilities.

Synthesis and Characterization of 6-(2-Methoxyethoxy)nicotinaldehyde

A reliable synthetic route is paramount for the exploration of any novel compound in medicinal chemistry. While a specific protocol for 6-(2-Methoxyethoxy)nicotinaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of analogous 6-alkoxypyridine derivatives. The proposed synthetic pathway commences from the readily available 6-chloronicotinaldehyde.

Proposed Synthetic Workflow:

Sources

The 6-Alkoxy-Nicotinaldehyde Scaffold: A Versatile Electrophile for Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 6-alkoxy-nicotinaldehyde derivatives occupy a critical niche as "privileged electrophiles." These compounds combine the electron-deficient nature of the pyridine ring with the electron-donating properties of an alkoxy substituent, modulated by a reactive aldehyde handle at the C3 position.

For drug development professionals, this scaffold offers a dual advantage:

-

Synthetic Versatility: The aldehyde group serves as a "universal adaptor" for condensation reactions (Schiff bases, Knoevenagel, Wittig), facilitating rapid library generation.

-

Pharmacological Tuning: The C6-alkoxy chain allows for precise modulation of lipophilicity (

) and metabolic stability without altering the core electronic properties of the pharmacophore.

This technical guide provides a rigorous analysis of the synthesis, reactivity, and medicinal applications of 6-alkoxy-nicotinaldehydes, designed to support high-fidelity experimental workflows.

Part 1: Chemical Architecture & Reactivity Profile

The 6-alkoxy-nicotinaldehyde core (specifically 6-methoxy-3-pyridinecarboxaldehyde) exhibits a unique "push-pull" electronic structure:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for receptor binding.

-

The C6-Alkoxy Group: Functions as a mesomeric donor (+M), increasing electron density on the ring compared to unsubstituted nicotinaldehyde. This deactivates the ring slightly towards nucleophilic attack but stabilizes the cation in electrophilic substitutions.

-

The C3-Aldehyde: A hard electrophile, highly reactive towards amines and carbon nucleophiles.

Diagram 1: Divergent Synthesis & Reactivity Map

The following diagram illustrates the central role of 6-alkoxynicotinaldehyde in generating diverse bioactive scaffolds.

Caption: Divergent synthesis pathways from the 6-alkoxy-nicotinaldehyde core. The aldehyde handle enables rapid access to imines, alkenes, and heterocyclic systems.

Part 2: Validated Synthetic Protocols

Reliable access to high-purity intermediates is the bottleneck of many SAR (Structure-Activity Relationship) campaigns. Below are two field-validated protocols: the Industrial SNAr Route (scalable, cost-effective) and the Lithiation Route (high precision, lab-scale).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Multi-gram to Kilogram scale synthesis of methoxy/ethoxy derivatives.

Mechanism: The electron-withdrawing aldehyde group at C3 activates the C6-chlorine towards nucleophilic displacement by alkoxides.

Reagents:

-

Substrate: 6-Chloronicotinaldehyde (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) + Alcohol (1.2 - 1.5 eq)

-

Solvent: DMF or MeOH (if matching alkoxide)

-

Temperature: 60–80 °C

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask equipped with a reflux condenser, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and anhydrous MeOH (100 mL).

-

Activation: Add solid NaOMe (4.57 g, 84.7 mmol) portion-wise at 0 °C to control the exotherm.

-

Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a more polar product ( -

Quench: Cool to room temperature and pour onto crushed ice (300 g). Stir vigorously for 30 minutes.

-

Isolation: The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

-

Expected Yield: 85–92%

-

Purity: >98% (HPLC)

-

Protocol B: Metal-Halogen Exchange (Lithiation)

Best for: Complex alkoxy chains or when SNAr fails due to steric hindrance.

Reagents:

-

Substrate: 5-Bromo-2-alkoxypyridine (1.0 eq)

-

Lithiating Agent: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Formyl Source: DMF (anhydrous, 1.5 eq)

-

Solvent: Anhydrous THF or Et₂O

-

Temperature: -78 °C

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 5-bromo-2-methoxypyridine (2.0 g, 10.6 mmol) in dry THF (20 mL).

-

Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add n-BuLi dropwise over 15 minutes. Stir for 30–60 minutes to form the 2-methoxy-5-pyridyl lithium species.

-

Formylation: Add anhydrous DMF (1.2 mL, 15.9 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

Quench: Quench with saturated NH₄Cl solution (20 mL).

-

Workup: Extract with Et₂O. The organic layer must be washed thoroughly with water to remove DMF.

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Expected Yield: 75–85%

-

Comparative Analysis of Synthetic Methods

| Feature | Method A: SNAr (Recommended) | Method B: Lithiation | Method C: Vilsmeier-Haack |

| Precursor | 6-Chloronicotinaldehyde | 5-Bromo-2-alkoxypyridine | 6-Alkoxypyridine |

| Reagents | NaOMe/K₂CO₃ | n-BuLi, DMF | POCl₃, DMF |

| Conditions | Mild Heat (60-80°C) | Cryogenic (-78°C) | Harsh Acidic/Heat |

| Scalability | High (kg scale) | Low (Safety concerns) | Medium |

| Atom Economy | High | Low (Stoichiometric Li) | Medium |

| Key Limitation | Requires nucleophilic solvent match | Moisture sensitive | Regioselectivity issues |

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The 6-alkoxy-nicotinaldehyde scaffold is not merely an intermediate; it is a pharmacophore modulator.

Antimicrobial Schiff Bases

The most prolific application of this scaffold is in the synthesis of Schiff bases (imines) . The condensation of 6-alkoxynicotinaldehyde with aromatic amines yields compounds with significant antibacterial and antifungal activity.

-

Mechanism: The imine bond (-CH=N-) acts as a linker that positions the pyridine ring and the pendant aryl group to interact with bacterial DNA gyrase or cell wall synthesis enzymes.

-

SAR Insight: The 6-methoxy group enhances the lipophilicity (

), improving cell membrane permeability compared to the 6-unsubstituted analogs. -

Data Point: Schiff bases derived from 6-methoxynicotinaldehyde have shown MIC values comparable to standard antibiotics (e.g., Ampicillin) against S. aureus and E. coli in vitro [4, 6].

Anticancer Agents (Tubulin & Kinase Inhibitors)

Derivatives of 6-alkoxynicotinaldehyde are frequently screened as tubulin polymerization inhibitors .

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields pyridine-chalcones. The 6-alkoxy group mimics the methoxy pattern found in Colchicine and Combretastatin A-4, critical for binding to the colchicine-binding site on tubulin [11, 14].

-

Kinase Scaffolds: The aldehyde is a precursor to imidazo[4,5-b]pyridines and quinolines , which are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR). The 6-alkoxy substituent often occupies the hydrophobic pocket of the ATP-binding site.

Metabolic Stability & Aldehyde Oxidase (AOX)

A critical consideration in drug design is the metabolism of the aldehyde moiety.

-

Aldehyde Oxidase (AOX): Cytosolic AOX rapidly oxidizes aromatic aldehydes to carboxylic acids. While 6-alkoxynicotinaldehydes are substrates for AOX, the steric bulk of the alkoxy group (especially ethoxy or isopropoxy) can retard this oxidation rate compared to the unhindered nicotinaldehyde, prolonging half-life in metabolic assays [1, 9].

Diagram 2: Synthetic Pathway for 6-Methoxy-Nicotinaldehyde

This diagram details the specific SNAr workflow described in Protocol A.

Caption: Workflow for the SNAr synthesis of 6-methoxynicotinaldehyde. This route avoids heavy metals and uses green solvents (MeOH).

References

-

BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. Retrieved from

-

ChemicalBook. (2026). 6-Methoxynicotinaldehyde Product Overview and Physical Properties. Retrieved from

-

GuideChem. (2025).[2] 6-Methoxynicotinaldehyde: Synthesis and Industrial Applications. Retrieved from

-

Sumrra, S. H., et al. (2021).[3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from

-

University of Granada. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie. Retrieved from

-

Akeredolu, O., et al. (2020). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes.[5] African Journal of Science and Nature. Retrieved from

-

Rao, V. R., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.[7] Tetrahedron.[7] Retrieved from

-

Shi, Y., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[14] European Journal of Medicinal Chemistry. Retrieved from

-

Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from

-

Scientific Research Publishing. (2016). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases. International Journal of Organic Chemistry. Retrieved from

-

El-Atawy, M. A., et al. (2024).[15] Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives.[15] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from

-

Ortiz, K. G., et al. (2024).[8][15] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from

-

Der Pharma Chemica. (2015). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from

-

MDPI. (2015). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012.[16] Marine Drugs.[16] Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ajol.info [ajol.info]

- 6. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jetir.org [jetir.org]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 | MDPI [mdpi.com]

Methodological & Application

synthesis of novel compounds from 6-(2-Methoxyethoxy)nicotinaldehyde

Abstract

This application note details the synthetic utility of 6-(2-methoxyethoxy)nicotinaldehyde (CAS: 1016757-78-2 / Analogues), a versatile pyridine building block. Characterized by a "push-pull" electronic structure—featuring an electron-donating alkoxy tail and an electron-withdrawing formyl group—this reagent is ideal for fragment-based drug discovery (FBDD). We present three validated protocols for converting this aldehyde into high-value medicinal scaffolds: reductive amination for secondary amines, the Groebke-Blackburn-Bienaymé (GBB) reaction for fused heterocycles, and Knoevenagel condensation for vinyl-pyridine linkers.

Chemical Profile & Strategic Value

Compound Identity:

-

IUPAC Name: 6-(2-methoxyethoxy)pyridine-3-carbaldehyde

-

Role: Electrophilic Heteroaromatic Scaffold

-

Key Feature: The 2-methoxyethoxy tail mimics polyethylene glycol (PEG), significantly enhancing the aqueous solubility and metabolic stability of derived compounds compared to bare pyridine or phenyl analogs.

Reactivity Landscape: The C3-aldehyde is the primary handle for divergent synthesis. The C6-ether linkage is chemically robust, surviving standard reduction, oxidation, and mild Lewis-acid catalyzed conditions, making it a reliable "anchor" during library generation.

Workflow Overview: Divergent Synthesis

The following diagram illustrates the three primary synthetic pathways covered in this guide, highlighting the transformation of the core aldehyde into distinct pharmacophores.

Figure 1: Divergent synthetic pathways from the parent nicotinaldehyde to three distinct chemical spaces.

Protocol A: Selective Reductive Amination

Target: Synthesis of secondary amines (benzylamine analogs). Mechanism: Formation of an iminium ion followed by selective hydride transfer.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and is chemoselective for aldehydes over ketones, preventing side reactions if the amine partner contains a ketone.

Materials:

-

6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)

-

Primary Amine (R-NH2) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC. The aldehyde spot should fade, replaced by a less polar imine spot.

-

-

Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly (H2 evolution).

-

Incubation: Stir at RT for 4–16 hours under Nitrogen atmosphere.

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradient).

Self-Validating Metric: In 1H NMR, the diagnostic aldehyde singlet at ~10.0 ppm must disappear. A new methylene singlet (Ar-CH2-NH-) typically appears between 3.8–4.2 ppm .

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Synthesis of 3-substituted imidazo[1,2-a]pyridines. Mechanism: [4+1] Formal cycloaddition involving the aldehyde, a 2-aminopyridine, and an isocyanide.

Rationale: This multicomponent reaction (MCR) is a powerful method to construct fused heterocycles in a single step. We use Scandium(III) Triflate as a Lewis acid catalyst to activate the imine intermediate and facilitate isocyanide insertion.

Materials:

-

6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)

-

2-Aminopyridine derivative (1.0 equiv)

-

Isocyanide (R-NC) (1.1 equiv)

-

Catalyst: Sc(OTf)3 (5 mol%)

Step-by-Step Methodology:

-

Activation: Combine the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH/DCM (4 mL). Add Sc(OTf)3 (0.05 mmol). Stir for 20 minutes to ensure imine pre-formation.

-

Addition: Add the isocyanide (1.1 mmol).

-

Reaction: Stir at RT for 12 hours. If conversion is low (checked by LCMS), heat to 50°C in a sealed vial.

-

Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.

-

Purification: These products are often crystalline. Trituration with ether/pentane can yield pure product. If not, use silica chromatography.

Visualizing the GBB Pathway:

Figure 2: The three-component assembly of the imidazo[1,2-a]pyridine core.

Protocol C: Knoevenagel Condensation

Target: Synthesis of vinyl-pyridine derivatives (e.g., for polymerization or Michael acceptors). Mechanism: Base-catalyzed dehydration between an aldehyde and an active methylene compound.

Step-by-Step Methodology:

-

Setup: Dissolve aldehyde (1.0 mmol) and Malonic Acid (or ester) (1.2 equiv) in Pyridine (3 mL).

-

Catalysis: Add Piperidine (0.1 equiv).

-

Reflux: Heat to 80–100°C for 2–4 hours.

-

Workup: Pour into ice-cold HCl (1M) to precipitate the cinnamic acid-type derivative. Filter and wash with cold water.

Analytical Data Summary

When characterizing products derived from 6-(2-methoxyethoxy)nicotinaldehyde, look for these diagnostic signals:

| Feature | 1H NMR (CDCl3) | Interpretation |

| Parent Aldehyde | ~10.0 ppm (s, 1H) | Starting material reference. |

| Alkoxy Tail | ~4.5 ppm (t, 2H), ~3.7 ppm (t, 2H), ~3.4 ppm (s, 3H) | The "fingerprint" of the solubilizing tail. |

| Reductive Amination Product | ~3.8 ppm (s, 2H) | New benzylic methylene (Ar-CH2 -NH). |

| GBB Product | ~8.5–9.0 ppm (s, 1H) | C2-H of the imidazo ring (if C2 is unsubstituted). |

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

- Context: Establishes the standard protocol for STAB-mediated reductive amin

-

Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

- Context: The foundational paper for the GBB reaction described in Protocol B.

-

Li, J. J. (2014). "Knoevenagel Condensation." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5]

- Context: Validates the mechanism and conditions for Protocol C.

-

BenchChem. "Application Notes for Nicotinaldehyde Derivatives."

- Context: General handling and safety d

Sources

- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 6-(2-Methoxyethoxy)nicotinaldehyde

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde. This document offers a detailed exploration of the reaction mechanism, step-by-step protocols, and critical considerations for the successful synthesis of secondary and tertiary amines from this versatile heteroaromatic aldehyde.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds.[1][2][3] This powerful, one-pot reaction transforms aldehydes and ketones into amines with high efficiency and control, avoiding the common pitfalls of direct alkylation, such as over-alkylation.[2][4] The process involves the initial formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[2][5]

6-(2-Methoxyethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry, and its derivatization via reductive amination opens avenues to a diverse range of novel chemical entities with potential therapeutic applications. This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which offers significant advantages in terms of yield, selectivity, and functional group tolerance.[1][6][7][8][9]

Reaction Mechanism and Key Considerations

The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde proceeds through a well-established two-step sequence within a single reaction vessel.

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the imine or iminium ion. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it does not readily reduce the starting aldehyde, thus minimizing side product formation.[2][9]

Caption: General mechanism of reductive amination.

Choosing the Right Reagents and Conditions

-

Reducing Agent: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride (NaBH₄) in a one-pot setting, as NaBH₄ can also reduce the starting aldehyde.[2]

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃, as it generally leads to faster reaction times.[7][8][9] Tetrahydrofuran (THF) is also a suitable alternative.

-

Acid Catalyst: While often not strictly necessary for aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine, particularly with less nucleophilic amines.[6][8][9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde.

Protocol 1: Synthesis of N-Benzyl-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanamine

This protocol details the reaction with a primary amine, benzylamine, to yield a secondary amine.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-(2-Methoxyethoxy)nicotinaldehyde | 181.19 | 1.0 | 181 mg |

| Benzylamine | 107.15 | 1.1 | 118 mg (0.12 mL) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL |

| Acetic Acid (optional) | 60.05 | 0.1 | 6 µL |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~20 mL |

| Dichloromethane (DCM) | 84.93 | - | ~30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-Methoxyethoxy)nicotinaldehyde (181 mg, 1.0 mmol).

-

Add 1,2-dichloroethane (10 mL) and stir until the aldehyde is fully dissolved.

-

Add benzylamine (118 mg, 1.1 mmol) to the solution.

-

(Optional) Add acetic acid (6 µL, 0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Note: The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for reductive amination.

Purification and Characterization

The purification of the resulting amine can typically be achieved by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The basic nature of the amine product may cause tailing on the silica gel column. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

Safety and Handling

Sodium Triacetoxyborohydride (NaBH(OAc)₃):

-

Hazards: Flammable solid. In contact with water, it releases flammable gases.[10][11][12][13] Causes serious eye damage and skin irritation.[10][11][13] May cause respiratory irritation.[10][11][13]

-

Precautions: Handle under an inert atmosphere and in a well-ventilated area.[10][11][12][13] Keep away from water and moisture.[10][11][12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

1,2-Dichloroethane (DCE):

-

Hazards: Highly flammable liquid and vapor.[14][15][16] Harmful if swallowed and toxic if inhaled.[14][15][16][17] Causes skin and serious eye irritation.[14][15][16] May cause cancer.[14][16][17]

-

Precautions: Use only in a well-ventilated chemical fume hood.[14][16] Keep away from heat, sparks, and open flames.[14][15][16][17] Ground and bond containers and receiving equipment to prevent static discharge.[14][16] Wear appropriate PPE.[14][15][16]

Conclusion

The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide array of secondary and tertiary amines. The mild reaction conditions, high yields, and broad functional group tolerance make this a highly valuable transformation in the toolkit of medicinal and synthetic chemists. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and successfully employ this methodology in their synthetic endeavors.

References

- 1, 2-Dichloroethane - SAFETY D

- 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (2024, November 4). DC Fine Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. (2015, January 16). Fisher Scientific.

- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Central Drug House.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, January 16). Thermo Fisher Scientific.

- 1,2-Dichloroethane - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.

- Safety Data Sheet: 1,2-Dichloroethane - Carl ROTH. (2025, March 10). Carl Roth.

- safety data sheet sds/msds 1,2-dichloroethane - Biochem Chemopharma. (n.d.). Biochem Chemopharma.

- Safety Data Sheet. (2020, March 16). Kishida Chemical Co., Ltd.

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 22). TCI Chemicals.

- TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024, September 16). TCI Chemicals.

- Myers, A. (n.d.).

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2014, August 11). Tetrahedron Letters, 55(33), 4579-4582.

- Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.

- Preparation of Pyridines, Part 7: By Amination and Hydroxyl

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

- Reductive Amin

- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace.

- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012, March 13).

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry.

- Synthesis of 1-phenyl-2-(N-benzyl)amino-3,4-dimethyl-6-methoxy-3-hexene. (n.d.). Mol-Instincts.

- 3-aminopyridine. (n.d.). Organic Syntheses.

- 65873-72-5(6-Methoxynicotinaldehyde) Product Description. (n.d.). ChemicalBook.

- 1515828-97-3|6-(2-Methoxyethoxy)-5-methylnicotinaldehyde. (n.d.). BLDpharm.

- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Preprints.org.

- Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma. (n.d.). KTU ePubl.

- 3-(aminomethyl)-N-benzyl-6-phenylpyridin-2-amine. (n.d.). PubChem.

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. rcilabscan.com [rcilabscan.com]

- 15. fishersci.com [fishersci.com]

- 16. biochemopharma.fr [biochemopharma.fr]

- 17. carlroth.com [carlroth.com]

Troubleshooting & Optimization

optimizing Suzuki coupling with 6-(2-Methoxyethoxy)nicotinaldehyde

Technical Support Center: High-Fidelity Suzuki Cross-Coupling with 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 6-(2-Methoxyethoxy)nicotinaldehyde derivatives. This scaffold presents a "perfect storm" of chemical challenges: the pyridine nitrogen can poison palladium catalysts, the aldehyde (C3) is susceptible to base-mediated degradation (Cannizzaro/Aldol), and the methoxyethoxy tail (C6) alters solubility profiles, often requiring specific extraction protocols.

This document moves beyond generic "Suzuki conditions" to provide a chemically rigorous, self-validating protocol designed to preserve the aldehyde functionality while overcoming heteroaryl deactivation.

Part 1: The "Black Box" of Failure (Mechanistic Analysis)

Before attempting the reaction, understand why standard conditions (e.g.,

Catalyst Sequestration (The Pyridine Problem)

The pyridine nitrogen in your substrate is a strong

-

Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos ) that sterically crowd the metal center, preventing the pyridine nitrogen from binding while facilitating oxidative addition.

Aldehyde Instability (The Base Problem)

Standard Suzuki bases like Hydroxides (

-

Risk: Cannizzaro disproportionation (aldehyde

alcohol + acid) or Aldol condensation. -

Solution: Use anhydrous Potassium Phosphate (

) . It acts as a proton shuttle for the boronic acid activation without being nucleophilic enough to attack the aldehyde.

The "Hemilabile" Ether Effect

The 2-methoxyethoxy chain can act as a hemilabile ligand, transiently chelating the Pd center and slowing down the transmetallation step.

-

Solution: High concentration of non-coordinating solvent (Toluene or Dioxane) to outcompete the ether tail.

Part 2: Optimized Experimental Protocol

This protocol is designed for a halogenated derivative (e.g., 5-bromo-6-(2-methoxyethoxy)nicotinaldehyde) coupling with an aryl boronic acid.

Reagents & Stoichiometry

| Component | Equivalents | Recommended Reagent | Function |

| Substrate | 1.0 equiv | Halo-nicotinaldehyde deriv. | Electrophile |

| Boronic Acid | 1.2 - 1.5 equiv | Aryl Boronic Acid/Ester | Nucleophile |

| Catalyst | 0.02 - 0.05 equiv | Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd-PEPPSI-iPr | Active Catalyst |

| Base | 2.0 - 3.0 equiv | K₃PO₄ (Tribasic) | Boron Activation |

| Solvent | 0.1 M - 0.2 M | Toluene : Water (10:1) or Dioxane : Water (4:1) | Reaction Medium |

Step-by-Step Methodology

-

Pre-Complexation (Critical for SPhos):

-

In a vial, mix

and SPhos in the solvent (e.g., Toluene) under Argon. Stir for 5-10 minutes until the solution turns from orange to a bright yellow/white suspension. This ensures the active catalytic species is formed before exposing it to the pyridine substrate. -

Alternative: Use precatalyst XPhos Pd G2 to skip this step.

-

-

Reaction Assembly:

-

Add the Halogenated Substrate , Boronic Acid , and finely ground

to the reaction vessel. -

Add the pre-formed catalyst solution.

-

Add the degassed water component.

-

-

Degassing:

-

Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.

-

-

Execution:

-

Heat to 80°C - 90°C . Monitor by LCMS at 2 hours.

-

Note: Do not exceed 100°C to protect the aldehyde.

-

-

Workup (Specific for Methoxyethoxy chain):

-

The PEG-like tail makes the product amphiphilic.

-

Do not wash excessively with water.

-

Dilute with EtOAc, wash once with Brine. Re-extract the aqueous layer with DCM (Dichloromethane) to recover any product pulled into the water phase by the ether tail.

-

Part 3: Troubleshooting Logic (Visualized)

Diagram 1: The Catalyst & Failure Pathways

This diagram illustrates the competition between the productive cycle and the pyridine poisoning pathway.

Caption: The "Poisoned" state occurs if the ligand (L) is not bulky enough to block the pyridine nitrogen from binding to the Palladium center.[1]

Diagram 2: Troubleshooting Decision Matrix

Use this flow to diagnose issues during your experiment.

Caption: Logical flow for diagnosing reaction failures based on LCMS/NMR data.

Part 4: Frequently Asked Questions (FAQ)

Q1: My boronic acid is a heterocycle (e.g., 2-pyridyl) and I see only starting material (protodeboronation). What now?

-

A: Heteroaryl boronic acids are notoriously unstable.

-

Switch Reagent: Use a MIDA boronate or Potassium Trifluoroborate (

) . These release the active species slowly, preventing hydrolysis. -

Add Copper: For some 2-pyridyl couplings, adding catalytic CuI (10 mol%) can facilitate the transmetallation step (Liebeskind-Srogl variant logic).

-

Q2: The product is water-soluble and I'm losing it during extraction.

-

A: The 2-methoxyethoxy chain increases water solubility.

-

Protocol: Saturate the aqueous phase with NaCl (solid) until no more dissolves.

-

Solvent: Extract with THF/EtOAc (1:1) or DCM instead of pure EtOAc.

-

Check: Always run TLC/LCMS on your aqueous waste before discarding.

-

Q3: Can I use microwave heating?

-

A: Yes, but be cautious with the aldehyde.

-

Limit: 100°C for 30 minutes maximum.

-

Base: Ensure you are using Phosphate (

), not Carbonate, as microwave superheating with Carbonate will rapidly degrade the aldehyde.

-

Q4: Why SPhos? Can I use

-

A:

is a robust "workhorse" and may work for simple cases. However, SPhos (and other Buchwald dialkylbiaryl phosphines) is specifically engineered to be electron-rich (facilitating oxidative addition of the halide) and extremely bulky (preventing the pyridine nitrogen from shutting down the catalyst). If

References

-

Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry.[2][3] Link

-

Billingsley, K., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2][3] Link

-

Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: A User’s Guide to Their Synthesis and Application. Synthesis.[1][2][3][4][5][6][7][8] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

improving yield in reactions with 6-(2-Methoxyethoxy)nicotinaldehyde

Topic: Yield Optimization & Troubleshooting Guide

CAS: 1260877-50-6 (and related derivatives)

Executive Summary: The Substrate Profile

6-(2-Methoxyethoxy)nicotinaldehyde is a bifunctional pyridine building block. It features an electrophilic aldehyde at the C3 position and an electron-donating 2-methoxyethoxy tail at C6.

-

The "Push-Pull" Effect: The ether oxygen at C6 donates electron density into the pyridine ring via resonance. This makes the C3-aldehyde less electrophilic than a standard pyridine-3-carboxaldehyde. Consequently, reactions relying on nucleophilic attack (e.g., imine formation) are kinetically slower, often leading to incomplete conversion if standard protocols are not adjusted.

-

The Solubility Advantage: The methoxyethoxy tail acts as a mini-PEG chain, significantly improving solubility in polar organic solvents (THF, DCM) compared to alkyl-pyridines.

-

Critical Yield Killers:

-

Competitive Reduction: The aldehyde reduces to the alcohol faster than it condenses with sterically hindered amines.

-

Cannizzaro Reaction: In strong basic media (pH > 12), the aldehyde disproportionates.

-

Chelation: The glycolic ether tail can coordinate with Lewis acids (e.g., Ti, B, Al), requiring higher equivalents of catalysts.

-

Troubleshooting Module: Reductive Amination

Context: This is the most common reaction for this substrate but often suffers from low yields (30–50%) due to alcohol byproduct formation.

Diagnostic Guide

| Symptom | Root Cause | Corrective Action |

| High % of Alcohol Byproduct | Reducing agent added before imine formation was complete. | Switch to a Stepwise Protocol . Pre-form imine with dehydrating agents (Ti(OiPr)₄ or MgSO₄) before adding hydride. |

| No Reaction (SM Recovery) | Deactivated aldehyde (electronic effect) or wet solvent. | Add Lewis Acid Promoter (Ti(OiPr)₄) or Acetic Acid (5%) to activate the carbonyl. |

| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic; imine reduces too fast. | Use STAB (Sodium Triacetoxyborohydride) instead of NaBH₃CN. Maintain high dilution. |

| Ether Cleavage | Use of strong Lewis acids (BBr₃, AlCl₃) during workup. | The methoxyethoxy tail is acid-sensitive. Use mild acids (AcOH, dilute HCl) only. |

Optimization Workflow (Logic Diagram)

Figure 1: Decision tree for selecting the correct reductive amination strategy based on amine sterics.

Troubleshooting Module: C-C Bond Formation (Knoevenagel/Wittig)

Context: Used to extend the carbon chain. The electron-rich nature of the ring can make the aldehyde sluggish.

Key Protocol Adjustments

-

Base Selection: Avoid strong alkoxides (NaOMe, KOtBu). These can trigger the Cannizzaro reaction (disproportionation to acid/alcohol) or Nucleophilic Aromatic Substitution (SnAr) at C6, displacing the methoxyethoxy group.

-

Recommended System: Use the Doebner Modification : Pyridine solvent with catalytic Piperidine and Acetic Acid.

-

Temperature: Do not exceed 80°C. High heat promotes polymerization of the vinyl product.

Reaction Space Visualization

Figure 2: Reaction parameter space indicating the safe pH/Temperature window to prevent side reactions.

Validated Protocol: Titanium-Mediated Reductive Amination

Application: High-yield synthesis for hindered amines or unreactive anilines. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

In a dry flask under N₂, dissolve 6-(2-Methoxyethoxy)nicotinaldehyde (1.0 eq) and the Amine (1.1 eq) in anhydrous THF (0.2 M).

-

Add Ti(OiPr)₄ (1.5 – 2.0 eq) dropwise. Note: The solution often turns yellow/orange.

-

Stir at Room Temperature for 6–12 hours.

-

Checkpoint: Take an aliquot for H-NMR. Ensure the aldehyde peak (~10.0 ppm) has disappeared and the imine peak (~8.3 ppm) is present. Do not proceed until conversion is >90%.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (equal volume to THF).

-

Add NaBH₄ (2.0 eq) portion-wise. Caution: Gas evolution.

-

Stir for 2–4 hours at RT.

-

-

Workup (Titanium Removal):

-

Crucial: Quench by adding 2N NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until a white precipitate forms (Titanium oxides).

-

Filter through a Celite pad.

-

Extract the filtrate with EtOAc.[1]

-

-

Purification:

-

The methoxyethoxy tail makes the product polar. Use DCM:MeOH (95:5) rather than Hexane:EtOAc for chromatography.

-

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides with this molecule? A: Use caution. The ether oxygen at C6 can be protonated or complexed by strong Lewis acids generated in situ (like HCl). Always use a scavenger base (DIPEA/Pyridine) if generating acid halides nearby.

Q: My product is stuck in the aqueous layer during workup. A: The 2-methoxyethoxy group increases water solubility.

-

Fix: Saturate the aqueous layer with NaCl (brine).

-

Fix: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

Q: The aldehyde solid has turned into a gum during storage. A: This indicates polymerization or oxidation.

-

Prevention: Store under Argon at -20°C.

-

Recovery: Purify via a short silica plug (DCM elution) before use. Do not use "gummy" starting material for sensitive reactions.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Establishes the STAB protocol standard).

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link (The source for the Ti(OiPr)4 protocol).

- Li, J. J. "Knoevenagel Condensation." Name Reactions, Springer, 2009.

-

Bajwa, N., et al. "Chelation-Controlled Reduction of Protected Hydroxy Ketones."[2] Journal of Organic Chemistry, 2008.[2] Link (Discusses the chelation effects of methoxyethoxy side chains).

Sources

Technical Support Center: Purification of 6-(2-Methoxyethoxy)nicotinaldehyde and its Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-(2-methoxyethoxy)nicotinaldehyde and its structurally related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable building blocks in high purity. The unique combination of a basic pyridine ring, a reactive aldehyde, and a polar ether side-chain presents a specific set of purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the purification of this class of compounds.

Q1: What are the most prevalent impurities I should expect in my crude 6-(2-methoxyethoxy)nicotinaldehyde?

A1: The most common impurities are typically byproducts of the synthesis or degradation of the product itself. These include:

-

The Corresponding Carboxylic Acid: The aldehyde group is susceptible to air oxidation, especially if the crude material is stored improperly or exposed to harsh work-up conditions. This is often the most common impurity.[1][2]

-

The Corresponding Alcohol: This can be an unreacted starting material if the synthesis involved oxidation of the alcohol, or a byproduct if over-reduction occurred during a synthesis from a carboxylic acid derivative.[1][3]

-

Unreacted Starting Materials: Depending on the synthetic route, precursors such as the corresponding chloro- or bromo-pyridine derivative may be present.[2]

-

Self-Condensation Products: Aldol or other self-condensation products can form, particularly under basic conditions.[1]

Q2: My compound is streaking severely on a standard silica gel TLC plate. What is causing this and how do I fix it?

A2: Streaking is a classic problem when purifying pyridine derivatives on silica gel. The primary cause is the strong acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant tailing.

To fix this, you can:

-

Add a Basic Modifier to the Mobile Phase: Incorporate 0.5-2.0% triethylamine (Et₃N) or a solution of ammonia in methanol (e.g., 2% NH₄OH in MeOH) into your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This base will neutralize the acidic sites on the silica, allowing your compound to travel smoothly up the plate.[1]

-

Use an Alternative Stationary Phase: Consider using neutral alumina or pre-treated, deactivated silica for your TLC and column chromatography.[1]

Q3: I am getting very low recovery after performing silica gel column chromatography. Where is my product?

A3: This issue is closely related to the streaking problem mentioned above and is common for highly polar compounds. The 6-(2-methoxyethoxy)nicotinaldehyde is quite polar due to the aldehyde and ether functionalities, in addition to the pyridine ring. A significant portion of your product is likely irreversibly adsorbed onto the acidic stationary phase.[1] To improve recovery, you must mitigate this interaction using the mobile phase modification strategies described in Q2. Using a less acidic stationary phase like neutral alumina can also significantly improve recovery.

Q4: My purified aldehyde seems to be decreasing in purity over time. How should I store it?

A4: Aldehydes, particularly electron-deficient ones like nicotinaldehydes, are prone to oxidation to the corresponding carboxylic acid upon exposure to air. For long-term stability, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[4] If the compound is an oil, dissolving it in an anhydrous, non-protic solvent and storing the solution may also help prevent degradation.

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed workflows and step-by-step protocols for the most effective purification strategies.

Guide 1: Optimizing Normal-Phase Column Chromatography

Normal-phase chromatography is often the first method attempted. Success hinges on suppressing the undesirable interactions between the basic pyridine and the acidic silica.

Sources

reaction condition optimization for 6-alkoxy-nicotinaldehydes

This guide functions as a Tier 3 Technical Support resource for chemists encountering difficulties with the synthesis and optimization of 6-alkoxy-nicotinaldehydes.

Ticket Subject: Reaction Condition Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open

System Architecture: Route Selection

Before troubleshooting specific reaction failures, verify that you are utilizing the correct synthetic "architecture" for your target substrate. 6-alkoxy-nicotinaldehydes are typically synthesized via three primary routes. Choosing the wrong route for your specific alkoxy group (

Route Comparison Matrix

| Feature | Route A: | Route B: Metal-Halogen Exchange | Route C: Vilsmeier-Haack |

| Substrate | 6-chloro/bromo-nicotinaldehyde | 5-bromo-2-alkoxypyridine | 2-alkoxypyridine |

| Reagents | |||

| Key Risk | Cannizzaro Reaction (Aldehyde instability in base) | Cryogenic conditions required (-78°C) | Low reactivity / Regioselectivity |

| Best For | Primary alcohols, scale-up | Complex/Fragile alkoxy groups | Simple alkoxy groups (OMe, OEt) |

Decision Logic (Visualized)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the alkoxy substituent.

Troubleshooting Module: The Route

Issue: "My reaction mixture turned black/tarry, and the yield is <30%." Diagnosis: This is the classic "Aldehyde-Base Incompatibility" error.

The 6-chloronicotinaldehyde substrate contains an aldehyde functionality.[1][2][3] In the presence of strong bases (alkoxides) required for the

Optimization Protocol 1.0: Base & Solvent Engineering

Do not use standard sodium alkoxide conditions (Na/MeOH) unless the reaction is extremely fast. Switch to a "Soft Deprotonation" system.

Recommended Protocol:

-

Solvent: Anhydrous DMF or DMSO (Polar Aprotic is essential to activate the nucleophile).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Stoichiometry: 1.0 eq Substrate : 1.1 eq

: 1.5 eq Base. -

Temperature: Start at 0°C, warm slowly to RT. Do not heat above 60°C unless necessary.

Troubleshooting FAQ ( )

Q: I see a new spot on TLC that doesn't move (Baseline). What is it?

-

A: This is likely 6-alkoxynicotinic acid .

-

Cause: Cannizzaro reaction or air oxidation.

-

Fix: Degas solvents with Argon. If using

, ensure the alcohol is dry. Switch to the Lithiation Route (Route B) if the problem persists.

-

Q: The reaction is stalled at 50% conversion.

-

A: The leaving group (Chloride) might be too slow.

-

Optimization: Add a catalyst.[4]

-

Catalytic Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, swapping the Cl for a more reactive I.

-

Q: My product is an oil that won't crystallize.

-

A: Nicotinaldehydes are often low-melting solids.

-

Fix: Purify via Bisulfite Adduct .

-

Protocol: Shake the crude oil with saturated aqueous

. Filter the solid adduct. Wash with ether. Hydrolyze back to aldehyde using saturated

-

Troubleshooting Module: The Lithiation Route

Issue: "I obtained the wrong regioisomer or low yield." Diagnosis: Inefficient halogen-metal exchange or "wet" conditions.

Optimization Protocol 2.0: Cryogenic Control

When converting 5-bromo-2-alkoxypyridine to the aldehyde:

-

Reagent Quality: Titrate your

before use. Old reagents lead to incomplete exchange. -

Temperature: The exchange must happen at -78°C . If the temperature rises above -60°C, the lithiated pyridine can undergo "Pyridine Dance" (isomerization) or self-attack.

-

Quench: Add anhydrous DMF (3-5 eq) rapidly at -78°C.

Mechanism & Failure Points (Visualized)[5]

Figure 2: Critical failure points in the organolithium synthesis route.

Stability & Storage (Post-Synthesis)

Issue: "The product was pure yesterday, but today the NMR shows acid." Diagnosis: Autoxidation.

Nicotinaldehydes are electron-deficient and prone to air oxidation to nicotinic acids.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Stabilizer: For long-term storage, consider storing as the dimethyl acetal .

-

Conversion: Reflux aldehyde in MeOH with catalytic pTSA and trimethyl orthoformate. The acetal is stable to base and oxidation; hydrolyze with dilute HCl when needed.

-

References

-

BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem Technical Reports. Link

-

ChemicalBook. (2025). 6-Methoxynicotinaldehyde Chemical Properties and Synthesis. ChemicalBook CAS Database. Link

-

PubChem. (2025).[5] 6-Chloropyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for and Vilsmeier mechanisms).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Cannizzaro and Vilsmeier-Haack mechanisms).

Sources

- 1. Cannizzaro Reaction Mechanism: Steps, Examples & Class 12 Notes [vedantu.com]

- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 3. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]

catalyst selection for cross-coupling with 6-(2-Methoxyethoxy)nicotinaldehyde

Technical Support Center: Advanced Catalysis & Synthesis Topic: Cross-Coupling Optimization for 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds Ticket ID: CHEM-SUP-2024-089 Status: Open for Resolution

Executive Summary: The Substrate Challenge

You are working with 6-(2-Methoxyethoxy)nicotinaldehyde , a scaffold that presents a "dual-threat" to standard palladium catalysis:

-

Electronic Deactivation: The pyridine ring is electron-deficient due to the aldehyde (C3) and the nitrogen atom. While this facilitates oxidative addition into C-Halogen bonds, it destabilizes the transmetallation step and makes the ring prone to homocoupling.

-

The Chelation Trap (The "Hemilabile" Effect): The 2-methoxyethoxy side chain at C6 acts as a bidentate ligand. The ether oxygens can coordinate to the Palladium center, displacing labile ligands or blocking the coordination site required for the incoming boronic acid/amine.

This guide provides a troubleshooting framework to bypass these specific interference mechanisms.

Module 1: Catalyst Selection Logic (The "Why")

Do not use generic catalysts like Pd(PPh3)4. They lack the binding constant required to displace the methoxyethoxy side chain.

Decision Matrix: Selecting Your Catalyst System

Figure 1: Decision tree for catalyst selection based on the specific role of the pyridine scaffold.

Module 2: Troubleshooting & FAQs

Issue #1: "The reaction stalls at 20-30% conversion."

Diagnosis: Catalyst Poisoning via Chelation. The methoxyethoxy chain is wrapping around the Pd center (forming a pseudo-crown ether complex), preventing the oxidative addition or transmetallation. Solution:

-

Switch to Bulky Biaryl Phosphines: Use XPhos or RuPhos based precatalysts (Gen 3 or Gen 4). The sheer size of the adamantyl or isopropyl groups on the phosphine creates a "steric wall" that physically prevents the ether chain from coordinating to the metal center [1].

-

Increase Temperature: Chelation is entropically disfavored at higher temperatures. Run the reaction at 80–100°C rather than 40–60°C.

Issue #2: "My aldehyde is degrading or turning into a black tar."

Diagnosis: Base-Mediated Decomposition. Nicotinaldehydes are susceptible to the Cannizzaro reaction (disproportionation) or Aldol condensation in the presence of strong bases (e.g., NaOtBu, KOH) or hydroxides. Solution:

-

Use Anhydrous Phosphate/Carbonate Bases: Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 . These provide sufficient basicity for the Suzuki mechanism without triggering rapid aldehyde degradation [2].

-

Avoid Alcohols: Do not use MeOH/EtOH as cosolvents if possible, as they can form hemiacetals with the aldehyde. Use 1,4-Dioxane or Toluene with a minimum amount of water (or anhydrous conditions if using boronic esters).

Issue #3: "I see the de-halogenated starting material (Protodehalogenation)."

Diagnosis: "Hydride Attack." This often happens when the transmetallation is slow (due to the electron-poor ring). The Pd(II) species sits waiting and eventually undergoes beta-hydride elimination from the ligands or solvent. Solution:

-

Use Pd-PEPPSI-IPr: This NHC-based catalyst stabilizes the Pd(0) species and facilitates rapid oxidative addition even on electron-poor rings, minimizing the window for side reactions [3].

Module 3: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde Targeting the C-5 position while preserving the C-3 Aldehyde and C-6 Ether.

| Component | Equivalents | Role | Notes |

| Substrate | 1.0 equiv | Electrophile | 5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde |

| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile | Aryl/Heteroaryl boronic acid |

| Catalyst | 2 – 5 mol% | Catalyst | Pd(dppf)Cl2·CH2Cl2 or XPhos Pd G3 |